Benzyl 6-(2-amino-2-oxoethyl)sulfanyl-4-(4-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate
Description
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Properties
IUPAC Name |
benzyl 6-(2-amino-2-oxoethyl)sulfanyl-4-(4-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O3S/c1-14-20(23(29)30-12-15-5-3-2-4-6-15)21(16-7-9-17(24)10-8-16)18(11-25)22(27-14)31-13-19(26)28/h2-10,21,27H,12-13H2,1H3,(H2,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLAMWBQZQVZLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)N)C#N)C2=CC=C(C=C2)Cl)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzyl 6-(2-amino-2-oxoethyl)sulfanyl-4-(4-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy.
Chemical Structure and Properties
The compound belongs to the class of 1,4-dihydropyridines, which are known for their diverse biological activities. The molecular formula is with a molecular weight of approximately 487.96 g/mol. The structure includes a benzyl group, a chlorophenyl moiety, and a cyano group, contributing to its reactivity and biological activity.
Research indicates that compounds similar to this one often function as calcium channel blockers. Molecular docking studies have shown that they can interact effectively with calcium channel proteins, suggesting a mechanism that involves modulation of calcium ion influx in cells. For instance, one study reported binding energies indicating strong interactions with calcium channel proteins, outperforming established drugs like Nifedipine in terms of binding affinity .
Pharmacological Effects
- Calcium Channel Blockade : The primary activity observed is the inhibition of calcium channels, which plays a crucial role in various physiological processes including muscle contraction and neurotransmitter release.
- Antioxidant Activity : Some derivatives have demonstrated antioxidant properties, potentially mitigating oxidative stress in biological systems.
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain bacterial strains, although further research is needed to quantify these effects.
Study 1: Calcium Channel Blocker Efficacy
A study focused on the compound's interaction with calcium channels revealed that it could significantly inhibit calcium influx in vitro. The binding energy calculated during molecular docking was found to be lower than that of Nifedipine, indicating a potentially stronger interaction with the target protein . This suggests that the compound could be developed as an effective treatment for conditions like hypertension.
Study 2: Antimicrobial Activity Assessment
In another investigation, derivatives of this compound were tested against various bacterial strains. Results indicated moderate antibacterial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined to be within a range that suggests potential for therapeutic applications .
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
